BenchChemオンラインストアへようこそ!

(R)-1-Boc-3-butyl-piperazine

Asymmetric Synthesis Chiral Resolution Enantiomeric Purity

(R)-1-Boc-3-butyl-piperazine (CAS 928025-59-6) is a chiral, N-Boc-protected piperazine derivative with a single (R)-configured stereocenter at the 3-position of the saturated heterocyclic ring. Its molecular formula is C13H26N2O2 and its molecular weight is 242.36 g/mol.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
CAS No. 928025-59-6
Cat. No. B1604272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-3-butyl-piperazine
CAS928025-59-6
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCCCCC1CN(CCN1)C(=O)OC(C)(C)C
InChIInChI=1S/C13H26N2O2/c1-5-6-7-11-10-15(9-8-14-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1
InChIKeyZNICOTLOPCODTO-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Boc-3-butyl-piperazine (CAS 928025-59-6): Chiral Building Block Baseline


(R)-1-Boc-3-butyl-piperazine (CAS 928025-59-6) is a chiral, N-Boc-protected piperazine derivative with a single (R)-configured stereocenter at the 3-position of the saturated heterocyclic ring . Its molecular formula is C13H26N2O2 and its molecular weight is 242.36 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, where the Boc (tert-butoxycarbonyl) group provides orthogonal amine protection for selective downstream functionalization . The compound is supplied for applications including protonation-state analysis, steric–electronic evaluation, and nitrogen heterocycle modification in amine-based ligand design and conformational scaffold development . Its defined (R)-stereochemistry distinguishes it from its (S)-enantiomer (CAS 928025-60-9) and from racemic or stereochemically undefined 3-butylpiperazine derivatives, establishing its utility in asymmetric synthesis [1].

Why (R)-1-Boc-3-butyl-piperazine Cannot Be Simply Replaced by Generic Piperazine Analogs


Generic substitution among N-Boc-piperazine building blocks fails because critical molecular properties—including stereochemical configuration, lipophilicity (LogP), steric bulk, and conformational flexibility—change substantially with even minor structural alterations [1]. The (R)-enantiomer presents a single, defined stereocenter that directly impacts the stereochemical outcome of downstream reactions; the racemic or (S)-configured alternatives would yield distinct diastereomeric or enantiomeric products, which are unacceptable in chiral drug synthesis [2]. Furthermore, the 3-butyl substituent contributes a specific balance of hydrophobic character and molecular size that is not replicated by shorter-chain or unsubstituted analogs, with implications for target binding, solubility, and pharmacokinetic optimization in the final pharmaceutical agents [1]. A procurement decision based solely on core scaffold similarity (e.g., N-Boc-piperazine) would overlook these quantifiable property differences that govern both synthetic utility and the drug-like properties of derived compounds.

(R)-1-Boc-3-butyl-piperazine (928025-59-6) Quantitative Differentiation Evidence


Defined (R)-Stereochemistry vs. Racemic or Unspecified 3-Butylpiperazine Derivatives

(R)-1-Boc-3-butyl-piperazine possesses a single defined stereocenter at the 3-position, confirmed by its systematic name '2-Methyl-2-propanyl (3R)-3-butyl-1-piperazinecarboxylate' . In contrast, the commercially available 'tert-butyl 3-butylpiperazine-1-carboxylate' (CAS 1027511-70-1, PubChem CID 45073243) is registered with 0 defined atom stereocenters and 1 undefined stereocenter, indicating a racemic or stereochemically unspecified mixture [1]. This difference is critical: the (R)-enantiomer ensures stereochemical fidelity in downstream chiral syntheses, whereas the racemic mixture would produce a 1:1 mixture of diastereomers when coupled to enantiopure substrates, reducing synthetic efficiency and complicating purification.

Asymmetric Synthesis Chiral Resolution Enantiomeric Purity

Lipophilicity (LogP) Compared to N-Boc-piperazine

The 3-butyl substituent significantly increases lipophilicity relative to the unsubstituted N-Boc-piperazine scaffold. The (R)-1-Boc-3-butyl-piperazine has an ACD/LogP value of 2.64 as predicted by the ACD/Labs Percepta Platform . By comparison, N-Boc-piperazine (CAS 57260-71-6) has an ACD/LogP of 0.55 under the same prediction system . This represents a ΔLogP of +2.09, corresponding to approximately 100-fold higher partition coefficient, which can substantially influence the lipophilicity-driven properties of derived compounds, including membrane permeability, plasma protein binding, and metabolic clearance.

Lipophilicity LogP Drug-likeness Membrane Permeability

Boiling Point and Physical Property Differentiation from (R)-1-Boc-3-methyl-piperazine

The longer n-butyl chain at position 3 raises the boiling point substantially compared to the shorter methyl analog. (R)-1-Boc-3-butyl-piperazine has a predicted boiling point of 320.5 ± 17.0 °C at 760 mmHg . Its closest 3-alkyl analog, (R)-1-Boc-3-methyl-piperazine (CAS 163765-44-4), has a boiling point of 268.7 ± 15.0 °C at 760 mmHg . The difference of approximately 51.8 °C reflects the additional van der Waals interactions contributed by the extended alkyl chain and has practical implications for purification method selection (e.g., distillation vs. chromatography) and thermal stability considerations during scale-up.

Boiling Point Purification Physical Properties Process Chemistry

Rotatable Bond Count and Conformational Flexibility Relative to N-Boc-piperazine

The n-butyl substituent increases the number of freely rotatable bonds in the molecule, which affects conformational entropy and target-binding characteristics. (R)-1-Boc-3-butyl-piperazine contains 5 freely rotating bonds as computed by the ACD/Labs Percepta module . The parent N-Boc-piperazine scaffold, lacking the 3-alkyl substituent, has approximately 2 rotatable bonds (Boc tert-butyl rotation plus ring-to-carbonyl bond), based on structural analysis [1]. This difference of approximately 3 additional rotatable bonds per molecule increases conformational flexibility, which can either enhance binding through induced-fit mechanisms or incur entropic penalties depending on the rigidity of the target binding site.

Conformational Flexibility Rotatable Bonds Molecular Complexity Entropy

Class-Level Evidence: 3-Substituted Piperazines Display Enhanced Receptor Interactions Over 2- or Unsubstituted Analogs

A peer-reviewed structure-activity relationship (SAR) study on 3-substituted piperazine derivatives demonstrated that piperazines bearing substituents at position 3 can strongly interact with various CNS receptors, including NMDA, κ-opioid, μ-opioid, σ1, and σ2 receptors [1]. The study reported that specific 3-substituted compounds achieved moderate to high receptor affinities: for example, a phenylacetamide derivative with a 3-substituted piperazine core bound to σ1 receptors with a Ki of 181 nM and showed considerable selectivity [1]. While this study did not directly test (R)-1-Boc-3-butyl-piperazine, the broader SAR trend establishes that the 3-position substitution pattern—particularly with hydrophobic alkyl chains—is a privileged pharmacophoric feature for receptor engagement, distinct from 2-substituted or unsubstituted piperazine analogs [1].

Structure-Activity Relationship CNS Receptors 3-Substituted Piperazine Sigma Receptors

Hydrogen Bond Acceptor/Donor Profile Consistent with CNS Drug-Like Chemical Space

(R)-1-Boc-3-butyl-piperazine has 4 hydrogen bond acceptors and 1 hydrogen bond donor . This profile falls within parameters favored for CNS drug candidates, where a low hydrogen bond donor count (≤3) is correlated with improved brain penetration [1]. By comparison, N-Boc-piperazine has 3 hydrogen bond acceptors and 0 hydrogen bond donors (in its Boc-protected form) [2], which limits its capacity for directed hydrogen bonding interactions with biological targets. The presence of the secondary amine (NH) as a single hydrogen bond donor in the target compound, combined with four acceptor sites, provides a balanced H-bond profile for target engagement while remaining within CNS drug-like chemical space.

Hydrogen Bonding CNS MPO Drug-likeness Physicochemical Descriptors

(R)-1-Boc-3-butyl-piperazine (928025-59-6): Best Research & Industrial Application Scenarios


Asymmetric Synthesis of Chiral CNS Drug Candidates Requiring Defined 3-Position Stereochemistry

The (R)-configured stereocenter of (R)-1-Boc-3-butyl-piperazine is essential for the asymmetric synthesis of CNS-targeted pharmaceutical candidates where the 3-position chirality directly influences target receptor binding . Using the racemic alternative would yield a mixture of diastereomers upon coupling to chiral substrates, requiring expensive and time-consuming chiral chromatographic separation. The defined (R)-stereochemistry eliminates this step and ensures consistent stereochemical purity in the final API [1].

Scaffold Optimization for Intracellular Kinase or GPCR Targets Requiring Moderate-to-High Lipophilicity

With an ACD/LogP of 2.64, this building block provides a starting scaffold within the optimal lipophilicity range (LogP 1–4) for oral bioavailability of kinase inhibitors or GPCR modulators . Compared to the unsubstituted N-Boc-piperazine (LogP 0.55), using this pre-functionalized butyl derivative can eliminate one or more synthetic steps dedicated to introducing hydrophobic character, accelerating SAR exploration and lead optimization timelines .

Development of 3-Substituted Piperazine Libraries for Sigma or Opioid Receptor Screening

Class-level evidence demonstrates that 3-substituted piperazines, particularly those with hydrophobic alkyl chains, exhibit significant binding affinity at σ1, σ2, and opioid receptor subtypes . (R)-1-Boc-3-butyl-piperazine can serve as a key intermediate in the solid-phase or solution-phase parallel synthesis of focused libraries targeting these CNS receptors, where the Boc group allows selective N-4 functionalization while the 3-butyl substituent provides the pharmacophoric hydrophobic element [2].

Process Chemistry Scale-Up Requiring Thermally Stable Chiral Intermediates

The boiling point of 320.5 ± 17.0 °C at atmospheric pressure indicates that this compound can tolerate higher-temperature reaction conditions—such as Buchwald-Hartwig aminations or microwave-assisted couplings—that would be problematic for lower-boiling analogs like (R)-1-Boc-3-methyl-piperazine (BP 268.7 °C) [1]. This thermal stability is a practical advantage for process chemists developing scalable synthetic routes to chiral pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-Boc-3-butyl-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.